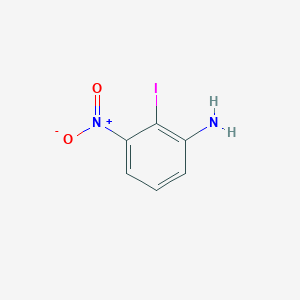

2-Iodo-3-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iodo-3-nitroaniline is a chemical compound with the molecular formula C6H5IN2O2 . It has an average mass of 264.021 Da and a monoisotopic mass of 263.939575 Da .

Synthesis Analysis

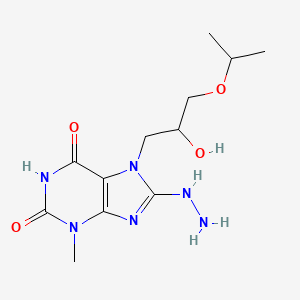

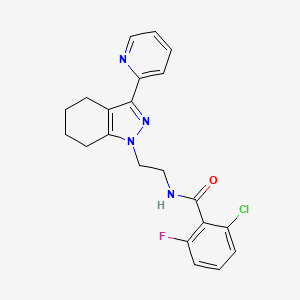

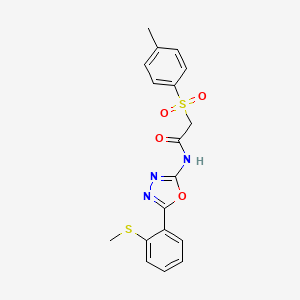

The synthesis of anilines, including 2-Iodo-3-nitroaniline, often involves direct nucleophilic substitution, nitroarene reduction, and reactions of secondary amines . The iodination of 3-nitroaniline using a solution of K[ICl2] in methanol as the iodinating agent can also produce 2-Iodo-3-nitroaniline .Molecular Structure Analysis

The molecular structure of 2-Iodo-3-nitroaniline consists of an aromatic ring with an iodine atom and a nitro group attached to it .Physical And Chemical Properties Analysis

2-Iodo-3-nitroaniline has a density of 2.1±0.1 g/cm3, a boiling point of 354.2±32.0 °C at 760 mmHg, and a flash point of 168.0±25.1 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación

- Co-crystals : 2-Iodo-3-nitroaniline (4I3NA) has been studied in co-crystals with caffeine and other nitroanilines. These co-crystals adopt different structures, including two-dimensional flat layers, corrugated layers, and three-dimensional interlocked structures. The mechanical properties of these co-crystals vary based on their intra-layer and inter-layer interactions. For instance:

- Catalytic Reduction : 2-Iodo-3-nitroaniline can undergo catalytic reduction. This method is preferable due to the production of o-phenylenediamine (o-PDA), which finds applications in various fields:

- Iodination of Aromatics : 2-Iodo-3-nitroaniline can be used for iodination reactions. N-iodosuccinimide (NIS) facilitates the iodination of various industrially and pharmaceutically important substituted aromatics. This method offers advantages such as short reaction time, high yields, and a simple work-up procedure .

- Molecular Structure : Researchers have synthesized and crystallized 3-nitroanilinium nitrate (3NAN), which shares similarities with 2-Iodo-3-nitroaniline. Quantum chemical calculations and structural studies provide insights into its properties and behavior .

Co-crystals and Mechanical Properties

Catalytic Reduction and o-Phenylenediamine (o-PDA)

Iodination Reactions

Structural Studies and Quantum Chemical Calculations

Safety And Hazards

The safety data sheet for nitroaniline, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs include blood .

Propiedades

IUPAC Name |

2-iodo-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCRWCXZMAPTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-nitroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)

![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)

![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)